molecular formula C26H23Cl2NO4 B12848294 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,4-dichlorophenyl)pentanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,4-dichlorophenyl)pentanoic acid

Cat. No.: B12848294
M. Wt: 484.4 g/mol
InChI Key: WYWKNYDJQTWGPM-DEOSSOPVSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,4-dichlorophenyl)pentanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound’s structure includes a dichlorophenyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,4-dichlorophenyl)pentanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Coupling Reaction: The protected amino acid is coupled with the dichlorophenyl group using reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

    Deprotection: The Fmoc group is removed using a base such as piperidine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the process by performing repetitive coupling and deprotection steps. The use of high-purity reagents and solvents ensures the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,4-dichlorophenyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,4-dichlorophenyl)pentanoic acid has various applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis.

    Biology: Studied for its potential role in protein interactions.

    Medicine: Investigated for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,4-dichlorophenyl)pentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,4-dichlorophenyl)pentanoic acid is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H23Cl2NO4

Molecular Weight

484.4 g/mol

IUPAC Name

(2S)-5-(2,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C26H23Cl2NO4/c27-17-13-12-16(23(28)14-17)6-5-11-24(25(30)31)29-26(32)33-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,12-14,22,24H,5-6,11,15H2,(H,29,32)(H,30,31)/t24-/m0/s1

InChI Key

WYWKNYDJQTWGPM-DEOSSOPVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=C(C=C(C=C4)Cl)Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=C(C=C(C=C4)Cl)Cl)C(=O)O

Origin of Product

United States

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